molecular formula C7H11N3O B13306430 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole

4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole

Cat. No.: B13306430
M. Wt: 153.18 g/mol
InChI Key: YQCCTXGEEJSCQR-UHFFFAOYSA-N
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Description

4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole is a high-value chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features a molecular framework combining an azetidine ring and a pyrazole heterocycle, a structural motif recognized for its utility in designing novel bioactive molecules. Compounds containing the 1H-pyrazole moiety are frequently investigated as key structural components in potential therapeutic agents. Research into similar structures has shown that the azetidine-pyrazole pharmacophore is a promising scaffold for the development of receptor antagonists, particularly in the central nervous system . For instance, structurally related compounds have been explored as potent and selective GPR139 antagonists. GPR139 is an orphan G-protein coupled receptor highly expressed in brain regions such as the striatum, septal area, hypothalamus, and habenular nucleus, and it is implicated in regulating stress response and learning . Antagonists of this receptor are being investigated for their potential in treating various neurological and psychiatric disorders, including depression, Alzheimer's disease, schizophrenia, drug addiction, sleep disorders, pain, and attention deficit hyperactivity disorder . The habenular nucleus, a site of high GPR139 expression, is hyperactive in depression, and modulation of this area is a validated therapeutic strategy . Furthermore, the 1H-pyrazole core is a privileged structure in drug discovery, appearing in compounds studied for a wide range of activities, including as protein kinase inhibitors . This versatility makes this compound a highly valuable building block for researchers synthesizing and screening novel compounds for biological activity. It enables the exploration of new chemical space in the search for treatments for debilitating conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

4-(azetidin-3-yloxymethyl)-1H-pyrazole

InChI

InChI=1S/C7H11N3O/c1-6(2-10-9-1)5-11-7-3-8-4-7/h1-2,7-8H,3-5H2,(H,9,10)

InChI Key

YQCCTXGEEJSCQR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CNN=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Azetidin 3 Yloxy Methyl 1h Pyrazole

Synthetic Approaches to the Pyrazole (B372694) Moiety

The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which serves as a crucial building block in medicinal chemistry. Its synthesis is well-established, with cyclocondensation reactions being the most prominent method.

Cyclocondensation Reactions in Pyrazole Ring Formation

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic compound and a hydrazine (B178648) derivative. achemblock.comkhanacademy.org This approach, known as the Knorr pyrazole synthesis, is versatile and can be adapted to produce a wide array of substituted pyrazoles. sigmaaldrich.com

The key precursors for this synthesis are 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones and β-enaminones. researchgate.net The reaction proceeds by the nucleophilic attack of the hydrazine onto the carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to yield the aromatic pyrazole ring. achemblock.comresearchgate.net

For the synthesis of a 4-substituted pyrazole like the target molecule's core, a common precursor is a substituted 1,3-dicarbonyl compound. For instance, the reaction of a suitably substituted diketone with hydrazine hydrate (B1144303) will yield the desired pyrazole core. mdpi.com The reaction conditions can be modulated, with some syntheses proceeding under microwave irradiation to achieve high yields in shorter reaction times. researchgate.net

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
1,3-Dielectrophile PrecursorHydrazine DerivativeKey FeaturesReference
1,3-DiketonesHydrazine HydrateClassic, straightforward method; potential for regioisomeric mixtures. khanacademy.orgresearchgate.net
α,β-Unsaturated KetonesSubstituted HydrazinesForms pyrazoline intermediate, followed by oxidation to pyrazole. achemblock.com
β-Enamino DiketonesN-mono-substituted HydrazinesAllows for regioselective synthesis of specific isomers. nih.govnih.gov
α,β-Alkynic AldehydesHydrazinesOne-pot reaction that forms hydrazones in situ, followed by cyclization. researchgate.net

Regioselective Synthesis Strategies for Pyrazole Derivatives

A significant challenge in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the potential formation of two regioisomeric products. imist.ma Consequently, developing regioselective strategies is critical.

One effective method involves the use of β-enamino ketones or related compounds, where one carbonyl group is masked as an enamine, directing the initial nucleophilic attack from the hydrazine to the remaining keto group. nih.gov This controlled reaction sequence ensures the formation of a single, desired regioisomer.

Another powerful strategy is the 1,3-dipolar cycloaddition. For instance, the reaction between tosylhydrazones (which generate diazo compounds in situ) and nitroalkenes can yield 3,4-disubstituted-1H-pyrazoles with high regioselectivity. nih.gov Similarly, a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones has been developed for the regioselective synthesis of polysubstituted pyrazoles. uni.lu These methods provide precise control over the substituent placement on the pyrazole ring, which is essential for synthesizing complex molecules. imist.manih.gov

Synthetic Approaches to the Azetidine (B1206935) Moiety

Azetidines are four-membered nitrogen-containing heterocycles. icm.edu.plwikipedia.org Their synthesis is challenging due to significant ring strain, but they are valuable motifs in drug design. icm.edu.plwikipedia.orgmasterorganicchemistry.com The key precursor for the target molecule is 3-hydroxyazetidine.

Ring-Closure Methodologies for Azetidine Derivatives

The most common route to azetidines involves intramolecular cyclization, typically via an SN2 reaction. wikipedia.orgnih.gov This generally requires a molecule containing both a nucleophilic amine and a carbon atom with a good leaving group (like a halide or sulfonate) in a 1,3-relationship. youtube.com

The synthesis of 3-hydroxyazetidine often starts with the reaction of an amine with epichlorohydrin (B41342). nih.gov For example, benzylamine (B48309) or benzhydrylamine can be reacted with epichlorohydrin to open the epoxide ring, followed by a base-induced ring closure to form the N-protected 3-hydroxyazetidine. The protecting group (e.g., benzyl) is then removed via hydrogenation to yield 3-hydroxyazetidine hydrochloride. nih.gov Another route uses tert-butylamine (B42293) and epichlorohydrin, followed by cyclization and subsequent reaction steps. nih.gov

La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has also been reported as an efficient method to construct the azetidine ring, proceeding in high yields. nih.gov

Advancements in Azetidine Scaffold Synthesis

Recent years have seen remarkable progress in the synthesis of azetidines beyond traditional cyclization methods. icm.edu.plmasterorganicchemistry.com These advancements provide access to more complex and densely functionalized azetidine scaffolds.

Modern synthetic strategies include:

[2+2] Photocycloaddition: An intermolecular photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes can produce highly functionalized azetidines. icm.edu.pl

C-H Amination: Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination provides a direct route to form the azetidine ring by activating a typically inert C-H bond. icm.edu.pl

Strain-Release Homologation: The high ring strain of azabicyclo[1.1.0]butanes can be harnessed to construct azetidines through reactions with boronic esters, leading to cleavage of the central C-N bond and formation of the azetidine ring. youtube.com

Ring Opening and Closing of Cyclopropanes: A relay catalysis strategy using a Lewis acid and an oxidant allows for the [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines to furnish polysubstituted azetidines. youtube.com

Table 2: Modern Synthetic Methods for Azetidine Scaffolds
MethodologyKey TransformationAdvantagesReference
Intramolecular SN2 CyclizationRing closure of γ-amino halides/sulfonates.Classical, widely used. wikipedia.orgnih.gov
Palladium-Catalyzed C-H AminationIntramolecular formation of a C-N bond from a C-H bond.High functional group tolerance. icm.edu.pl
[2+2] PhotocycloadditionCycloaddition of imines/isoxazolines and alkenes.Access to complex, substituted azetidines. icm.edu.pl
Strain-Release of Azabicyclo[1.1.0]butanesRing expansion via 1,2-migration.Modular construction with diverse functionalization. youtube.com

Construction of the 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole Hybrid Scaffold

The final assembly of the target molecule involves connecting the pre-synthesized azetidine and pyrazole moieties through an ether linkage. The most logical and efficient method for this transformation is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. khanacademy.org

The proposed synthetic pathway involves three main stages:

Preparation of Intermediates: Both the pyrazole and azetidine rings must be synthesized with appropriate functional handles and protecting groups. The required intermediates are an N-protected 3-hydroxyazetidine and an N-protected 4-(halomethyl)-1H-pyrazole. The synthesis of N-Boc-3-hydroxyazetidine is well-documented. The pyrazole fragment, such as 4-(chloromethyl)-1-methyl-1H-pyrazole, is also a known class of compound. achemblock.comsigmaaldrich.com For the unsubstituted 1H-pyrazole, a protecting group like a tosyl or Boc group would be necessary on one of the nitrogen atoms before proceeding.

Williamson Ether Synthesis: The N-protected 3-hydroxyazetidine is first deprotonated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then attacks the electrophilic carbon of the N-protected 4-(chloromethyl)-1H-pyrazole, displacing the chloride leaving group and forming the desired C-O-C ether bond. Since the reaction involves a primary alkyl halide, the SN2 pathway is highly favored.

Deprotection: In the final step, the protecting groups on the azetidine and pyrazole nitrogens are removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the final target compound, this compound.

This strategic combination of classic pyrazole synthesis, robust azetidine formation, and the reliable Williamson ether synthesis provides a clear and viable route to the this compound scaffold.

Strategies for Ether Linkage Formation (e.g., Nucleophilic Substitution Reactions)

The most direct and widely employed method for constructing the ether linkage in this compound is the Williamson ether synthesis. francis-press.comwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The synthesis involves the reaction of an azetidin-3-ol (B1332694) derivative, acting as the nucleophile, with a 4-(halomethyl)-1H-pyrazole, which serves as the electrophile.

To prevent side reactions at the azetidine nitrogen, it is typically protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) group. The azetidin-3-ol oxygen is deprotonated by a strong base to form a more potent nucleophile, the alkoxide ion. This alkoxide then attacks the electrophilic carbon of the 4-(halomethyl)pyrazole, displacing the halide leaving group to form the desired ether. masterorganicchemistry.com

Key factors for a successful synthesis include the choice of base, solvent, and leaving group on the pyrazole moiety. Strong bases like sodium hydride (NaH) are effective for generating the alkoxide. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used to facilitate the SN2 reaction. francis-press.com The reactivity of the electrophile follows the trend I > Br > Cl for the leaving group. francis-press.com

Table 1: Proposed Williamson Ether Synthesis for this compound
Reactant 1 (Nucleophile Precursor)Reactant 2 (Electrophile)BaseSolventTypical ConditionsProduct
N-Boc-azetidin-3-ol4-(Bromomethyl)-1H-pyrazoleSodium Hydride (NaH)DMF or THF0 °C to room temperatureN-Boc-4-[(azetidin-3-yloxy)methyl]-1H-pyrazole
N-Boc-azetidin-3-ol4-(Chloromethyl)-1H-pyrazolePotassium tert-butoxide (KOtBu)THFRoom temperature to refluxN-Boc-4-[(azetidin-3-yloxy)methyl]-1H-pyrazole

Cross-Coupling Reactions for Pyrazole-Azetidine Hybrids

While the title compound features an ether linkage, it is important to note that cross-coupling reactions are pivotal in synthesizing other pyrazole-azetidine hybrids where a direct carbon-carbon or carbon-nitrogen bond connects the two rings. nih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are particularly valuable for this purpose.

For instance, a Suzuki-Miyaura reaction can be employed to couple a boronic acid or ester derivative of one heterocycle with a halide derivative of the other. nih.gov To synthesize a C-C linked analog, one could react 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine with a 4-bromo-1H-pyrazole derivative. This highlights the versatility of synthetic approaches to access different isomers and linkage types within the pyrazole-azetidine family.

Table 2: Example of Suzuki-Miyaura Coupling for C-C Linked Pyrazole-Azetidine Hybrids
Azetidine ReagentPyrazole ReagentCatalyst/LigandBaseSolventProduct Type
1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine4-Bromo-1H-pyrazolePd(dppf)Cl₂K₂CO₃ or Cs₂CO₃Dioxane/WaterC-C Linked Pyrazole-Azetidine
3-Iodo-1-Boc-azetidine1H-Pyrazole-4-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterC-N Linked Pyrazole-Azetidine

Multi-Step Synthesis Pathways and Optimization

A typical sequence would be:

Protection of Azetidine: Commercially available azetidin-3-ol is protected, commonly with a Boc group, to yield N-Boc-azetidin-3-ol. This step is crucial to prevent the secondary amine from interfering in subsequent reactions.

Synthesis of Pyrazole Electrophile: A suitable precursor, such as 1H-pyrazole-4-carbaldehyde, undergoes reduction to 4-(hydroxymethyl)-1H-pyrazole, followed by halogenation (e.g., using PBr₃ or SOCl₂) to yield 4-(bromomethyl)- or 4-(chloromethyl)-1H-pyrazole. The pyrazole nitrogen may also require a temporary protecting group depending on the reaction conditions.

Coupling Reaction: The protected azetidin-3-ol is coupled with the 4-(halomethyl)-1H-pyrazole via the Williamson ether synthesis as described previously.

Deprotection: The Boc group is removed from the azetidine nitrogen, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), to yield the final target compound.

Optimization of this pathway involves screening various protecting groups, bases, solvents, and reaction temperatures for the coupling step to maximize yield and minimize side products. Purification at each step, often by column chromatography, is essential to ensure the purity of the intermediates.

Table 3: Multi-Step Synthesis Pathway and Optimization Parameters
StepTransformationKey ReagentsParameters for Optimization
1Azetidine N-Protection(Boc)₂O, Base (e.g., TEA)Solvent, base, temperature
2Pyrazole FunctionalizationNaBH₄, then PBr₃ or SOCl₂Reducing agent, halogenating agent, temperature
3Ether Formation (Coupling)NaH, KOtBuBase, solvent (DMF, THF), temperature, leaving group (Br, Cl)
4Azetidine N-DeprotectionTFA, HCl in DioxaneAcid concentration, temperature, reaction time

Derivatization and Functionalization of the Hybrid System

The this compound structure possesses three primary sites for further chemical modification: the pyrazole nitrogen atom(s), the unsubstituted carbon atoms on the pyrazole ring, and the secondary nitrogen of the azetidine ring.

Modifications on the Pyrazole Nitrogen Atom

The NH proton of the pyrazole ring is acidic and can be deprotonated to allow for N-alkylation or N-arylation. nih.gov Due to tautomerism, alkylation of an unsubstituted pyrazole can lead to a mixture of N1 and N2 isomers. In the case of a 4-substituted pyrazole, these positions are equivalent. Direct N-alkylation can be achieved using various electrophiles, such as alkyl halides or sulfates, in the presence of a base like potassium carbonate or sodium hydride. mdpi.comsemanticscholar.org More advanced methods may utilize trichloroacetimidate (B1259523) electrophiles under acidic catalysis. mdpi.comsemanticscholar.org

Table 4: Representative N-Alkylation Reactions on the Pyrazole Ring
ReagentBase/CatalystSolventProduct
Methyl Iodide (CH₃I)K₂CO₃Acetonitrile1-Methyl-4-[(azetidin-3-yloxy)methyl]-1H-pyrazole
Benzyl (B1604629) Bromide (BnBr)NaHDMF1-Benzyl-4-[(azetidin-3-yloxy)methyl]-1H-pyrazole
Phenethyl trichloroacetimidateCamphorsulfonic acid (CSA)1,2-Dichloroethane (DCE)1-Phenethyl-4-[(azetidin-3-yloxy)methyl]-1H-pyrazole

Substituent Variations on the Pyrazole Ring

The pyrazole ring is an aromatic system that can undergo electrophilic substitution. The C4 position is generally the most nucleophilic and reactive towards electrophiles. researchgate.net Since this position is already substituted in the parent molecule, modifications at the C3 and C5 positions would typically be introduced by starting the synthesis with an already substituted pyrazole precursor. For example, using a 3,5-dimethyl-4-(halomethyl)-1H-pyrazole in the initial coupling step would yield a dimethylated analog.

Alternatively, a 4-bromo-1H-pyrazole derivative could be used as a starting point. After coupling with the azetidine moiety, the bromine atom at C4 could be replaced with other functional groups via transition-metal-catalyzed cross-coupling reactions, although this represents a less direct route to the title compound. rsc.org

Derivatization of the Azetidine Nitrogen Atom

The secondary amine of the azetidine ring, available after the deprotection step, is a versatile handle for a wide range of functionalizations. rsc.org Standard reactions for secondary amines can be readily applied.

N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (e.g., triethylamine) yields amides.

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

N-Alkylation: Direct alkylation with alkyl halides can be performed. Alternatively, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) offers a highly efficient and controlled method for introducing a variety of substituents.

These derivatizations are crucial for modulating the physicochemical properties of the molecule.

Table 5: Derivatization Reactions of the Azetidine Nitrogen
Reaction TypeReagent(s)ConditionsFunctional Group Introduced
N-AcylationAcetyl Chloride, TriethylamineDCM, 0 °C to RTAcetyl (Amide)
N-SulfonylationTosyl Chloride, PyridineDCM, RTTosyl (Sulfonamide)
Reductive AminationAcetone, NaBH(OAc)₃DCE, RTIsopropyl (Amine)
N-AlkylationEthyl Iodide, K₂CO₃Acetonitrile, RefluxEthyl (Amine)

Modifications on the Azetidine Ring Carbons

The chemical modification of the carbon framework of the azetidine ring in this compound and related structures is a key area of research for developing new chemical entities with tailored properties. These modifications, which focus on the C2 and C4 positions of the azetidine ring, allow for the introduction of various substituents, thereby influencing the molecule's steric and electronic characteristics. Methodologies to achieve these transformations often involve advanced synthetic strategies, including C-H functionalization, cycloaddition reactions, and ring-opening/closing cascades.

While direct modifications on the specific compound this compound are not extensively documented in publicly available literature, the functionalization of analogous azetidine-containing scaffolds provides a strong basis for potential synthetic routes. Research in this area is crucial for expanding the chemical space around this pyrazole derivative.

One theoretical approach to functionalization involves the direct C-H activation of the azetidine ring. This strategy, which has been successfully applied to other saturated heterocycles, would offer an atom-economical route to introduce substituents. For instance, transition-metal-catalyzed C-H arylation or alkylation could potentially be employed to directly form new carbon-carbon bonds at the C2 or C4 positions of the azetidine ring. The regioselectivity of such reactions would be a critical aspect to control, likely influenced by the directing effects of the pyrazole-containing side chain and any protecting groups on the azetidine nitrogen.

Another potential avenue for modification is through the synthesis of azetidine precursors that already bear the desired substituents on the carbon framework. For example, the synthesis could start from a 2- or 4-substituted azetidin-3-ol, which is then coupled with the pyrazole moiety. This approach allows for greater control over the stereochemistry and positioning of the substituents on the azetidine ring.

Furthermore, photoredox catalysis presents a promising strategy for the late-stage functionalization of the azetidine ring. These methods, known for their mild reaction conditions and high functional group tolerance, could enable the introduction of a wide range of functional groups through radical-mediated pathways. For example, the generation of a radical on the azetidine ring, followed by trapping with a suitable coupling partner, could lead to novel derivatives.

While specific experimental data on the modification of the azetidine ring carbons of this compound is scarce, the following table outlines hypothetical transformations based on established azetidine chemistry.

Reaction TypeReagents and ConditionsPotential ProductKey Features
Directed C-H ArylationPd(OAc)₂, Ligand, Ar-X, Base4-[(2-Arylazetidin-3-yloxy)methyl]-1H-pyrazoleDirect formation of C-C bond; regioselectivity is crucial.
Photoredox-Mediated AlkylationPhotocatalyst, Light, Alkyl Halide4-[(2-Alkylazetidin-3-yloxy)methyl]-1H-pyrazoleMild reaction conditions; suitable for late-stage functionalization.
[2+2] CycloadditionAlkene, Photochemical or Thermal ConditionsBicyclic pyrazole-azetidine derivativesFormation of fused ring systems.
Ring-Opening and FunctionalizationNucleophile, Lewis AcidFunctionalized amino alcohol derivativesLeads to acyclic structures with new functional groups.

It is important to note that the successful application of these methodologies to this compound would require careful optimization of reaction conditions to account for the specific reactivity of the substrate. Future research in this area will be vital for unlocking the full potential of this chemical scaffold.

Structure Activity Relationship Sar Studies of 4 Azetidin 3 Yloxy Methyl 1h Pyrazole Derivatives

Elucidation of Key Structural Elements for Biological Efficacy

The biological efficacy of 4-[(azetidin-3-yloxy)methyl]-1H-pyrazole derivatives is dictated by the interplay of its three primary structural components: the pyrazole (B372694) nucleus, the azetidine (B1206935) ring, and the oxymethyl linker.

Pyrazole Nucleus: The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in various non-covalent interactions with biological targets. nih.gov It often serves as a bioisostere for a phenyl ring but with improved physicochemical properties, such as reduced lipophilicity and increased solubility. nih.gov In many kinase inhibitors, the pyrazole's nitrogen atoms can act as crucial hydrogen bond acceptors or donors, anchoring the molecule within the ATP-binding site of the enzyme. The substitution pattern on the pyrazole ring is a key determinant of activity and selectivity.

Azetidine Moiety: The azetidine ring provides a rigid, three-dimensional structural element. nih.gov Its inclusion in drug candidates can improve metabolic stability and cellular permeability. The nitrogen atom of the azetidine can be a site for further substitution to explore solvent-exposed regions of a target protein, or it can participate in hydrogen bonding. The constrained nature of the four-membered ring precisely positions substituents in space, which can be critical for optimizing interactions with the target protein.

Oxymethyl Linker: The ether linkage connecting the pyrazole C4 position to the azetidine C3 position provides a degree of rotational flexibility. This allows the azetidine moiety to adopt an optimal orientation for binding within a protein pocket. The length and nature of this linker are critical; modifying it can significantly alter the compound's conformational profile and, consequently, its biological activity.

Influence of Pyrazole Ring Substitution Patterns on Activity

Substituents on the pyrazole ring have a profound impact on the biological activity of these derivatives, influencing target binding, selectivity, and pharmacokinetic properties.

The specific placement of substituents on the pyrazole core is critical. In many classes of kinase inhibitors, distinct regions of the pyrazole ring are responsible for different types of interactions.

N1 Position: Substitution at the N1 position is often crucial for establishing interactions deep within the ATP-binding pocket or for orienting the rest of the molecule. For instance, in studies of cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N1 position of a pyrazole ring was found to be essential for potent activity. nih.gov In the context of Janus kinase (JAK) inhibitors, the N1 position of the pyrazole is often attached to a larger heterocyclic system (e.g., a pyrrolopyrimidine) that forms key hydrogen bonds with the hinge region of the kinase. mdpi.com

C3 and C5 Positions: These positions are often directed towards the solvent-exposed region or different sub-pockets of a target. Differential substitution at C3 and C5 can be a key strategy for achieving selectivity between closely related protein targets. For example, in a series of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, 3,5-dialkyl substitution on the pyrazole ring was found to be important for activity, whereas mono- or unsubstituted analogues were devoid of activity. acs.org

C4 Position: In the scaffold of interest, the C4 position is occupied by the (azetidin-3-yloxy)methyl group. Modifications in this area are generally less common when the pyrazole itself is the primary pharmacophore, as this position is often used as the attachment point for vectors designed to improve properties like solubility.

The electronic nature (electron-donating or electron-withdrawing) and the size (steric bulk) of substituents on the pyrazole ring modulate the compound's interaction with its biological target.

In the development of meprin α inhibitors, introducing acidic carboxyphenyl moieties at the C3/C5 position of 3,5-diarylpyrazoles led to an increased activity against the related meprin β isoform, demonstrating a clear electronic effect. nih.gov Similarly, SAR studies on pyrazole-based NAAA inhibitors showed that electronic properties had a significant impact on potency. Introducing an electron-withdrawing trifluoromethyl group at the C3 position maintained high activity, whereas an electron-donating methoxy (B1213986) group at the same position led to a significant drop in inhibitory potency. acs.org

The steric profile of substituents is equally important. In one series of pyrazole derivatives, the introduction of bulky groups like benzyl (B1604629) decreased inhibitory activity, while smaller, more compact groups like cyclopentyl maintained potency comparable to the unsubstituted parent compound. nih.gov

Table 1: Illustrative SAR of Pyrazole Ring Substitutions on NAAA Inhibition (Analogous Series)

CompoundR3R5h-NAAA IC50 (µM)
1 -CH3-CH30.58
2 -H-CH3>50
3 -H-H>50
4 -CF3-CH30.22
5 -OCH3-CH31.83

Data derived from an analogous series of pyrazole sulfonamides. acs.org

CompoundR3R5h-NAAA IC50 (µM)
1-CH3-CH30.58
2-H-CH3>50
3-H-H>50
4-CF3-CH30.22
5-OCH3-CH31.83

Role of Azetidine Ring Modifications in Activity Modulation

The azetidine ring serves as a rigid scaffold to which substituents can be attached. The position and nature of these substituents are critical for modulating biological activity.

N1-Substitution: The secondary amine of the azetidine ring is a common site for modification. Adding substituents at this position can be used to probe for additional binding interactions, enhance solubility, or block metabolic pathways. For example, attaching small alkyl or acyl groups can significantly alter a compound's properties.

C2 and C4-Substitution: Adding substituents to the carbon atoms of the azetidine ring can introduce new stereocenters and provide vectors that project into different regions of a binding pocket. This strategy is often used to improve potency or selectivity by exploiting specific features of the target protein's surface.

In a related series of NAAA inhibitors, replacing a piperidine (B6355638) ring with a smaller azetidine ring resulted in a complete loss of enzyme inhibition, highlighting the critical role of the ring size and the spatial orientation of its substituents for that particular target. acs.org

The this compound scaffold contains a stereocenter at the C3 position of the azetidine ring. The absolute configuration (R or S) at this position can have a dramatic effect on biological activity. The two enantiomers will orient the pyrazole-oxymethyl group in different spatial arrangements. This can lead to one enantiomer having a much higher affinity for the target protein than the other, as only one may be able to achieve the optimal binding conformation.

This principle was clearly demonstrated in the development of the JAK3 inhibitor Tofacitinib, which features a substituted piperidine ring (a larger analogue of azetidine). A study of all four possible stereoisomers of the drug revealed that only the (3R,4R) isomer was capable of potently blocking the JAK3-dependent signaling pathway, underscoring the critical importance of precise stereochemical control for biological efficacy. acs.org A similar stereochemical dependence is expected for derivatives of the this compound scaffold.

Conformational Analysis and Bioactive Conformation Identification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt a specific orientation, known as the bioactive conformation, that allows for optimal interaction with its target protein. For derivatives of this compound, conformational analysis is critical to understanding their structure-activity relationships (SAR). The molecule possesses significant flexibility, which influences how it presents its key pharmacophoric features—the pyrazole and azetidine rings—to a biological target.

The primary sources of flexibility in this scaffold are the rotatable bonds within the ether linkage connecting the two heterocyclic rings (C-O and O-C bonds) and the bond linking the methyl group to the pyrazole. The interplay of these rotations dictates the relative spatial orientation of the pyrazole and azetidine moieties. Additionally, the four-membered azetidine ring is not planar and exists in a puckered conformation. The degree of this pucker and the preferred orientation (endo or exo) of substituents can be influenced by factors such as substitution on the ring nitrogen or the presence of specific atoms like fluorine. Computational studies on similar small-ring proline analogues have shown that the four-membered azetidine ring is conformationally more adaptable than the five-membered pyrrolidine (B122466) ring of proline. This inherent flexibility means that peptides containing azetidine may be less constrained than their proline-containing counterparts.

Identifying the bioactive conformation is a key objective in medicinal chemistry. This is the specific low-energy conformation that the ligand adopts upon binding to its receptor. Due to the molecule's flexibility, it can exist as an ensemble of different conformations in solution, but only one or a small subset of these will be responsible for its biological effect. The energy difference between the molecule's lowest-energy solution conformation and its bioactive conformation is a crucial factor; a large energy penalty required to adopt the binding pose can result in weaker affinity.

Various experimental and computational techniques are employed to elucidate these conformational preferences. High-resolution X-ray crystallography of a ligand-protein complex provides the most direct evidence of the bioactive conformation. Nuclear Magnetic Resonance (NMR) spectroscopy, through techniques like the Nuclear Overhauser Effect (NOE), can provide insights into the solution-state conformation and the proximity of different parts of the molecule. In the absence of experimental data, computational methods such as quantum mechanical calculations (e.g., Density Functional Theory - DFT) and molecular dynamics simulations are invaluable for exploring the conformational landscape and predicting low-energy structures. These models help rationalize observed SAR and guide the design of more rigid analogues that are "pre-organized" in the bioactive conformation, potentially leading to enhanced potency and selectivity.

| Bioactive Conformation | The specific conformation adopted by the molecule when bound to its biological target. | Co-crystallography with the target protein, advanced computational docking and simulation, SAR data from conformationally restricted analogues. |

Scaffold Hopping and Ring Morphing Explorations

Scaffold hopping and ring morphing are powerful strategies in medicinal chemistry used to generate novel chemical entities with improved properties while retaining the desired biological activity of a parent molecule. These approaches are central to lead optimization, allowing for the exploration of new chemical space, the circumvention of existing patents, and the enhancement of Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. For the this compound framework, both the pyrazole and azetidine rings are viable candidates for such modifications.

Scaffold Hopping

The pyrazole ring is considered a "biologically privileged" scaffold, meaning it is a structural motif found in numerous bioactive compounds and approved drugs. A scaffold hopping strategy might involve replacing the 1H-pyrazole core with other five-membered aromatic heterocycles that can present similar hydrogen bond donor/acceptor patterns and substituent vectors. Potential bioisosteres for the pyrazole ring include isoxazole, thiazole, 1,2,3-triazole, or imidazole. Fused bicyclic systems, such as indazole, could also be explored to probe larger regions of the target's binding pocket.

Similarly, the azetidine moiety can be replaced by other small, saturated rings to modulate physicochemical properties like solubility and lipophilicity, or to alter the conformational constraints of the molecule. Potential replacements include other four-membered rings like oxetane (B1205548) or cyclobutane, or even three-membered rings like cyclopropane (B1198618), though the latter would significantly alter the geometry. The goal is to maintain the key interactions of the azetidine nitrogen (if any) while improving other molecular attributes.

Ring Morphing

Ring morphing, which includes ring expansion and contraction, is a subset of scaffold hopping that focuses on altering the size of a specific ring within the core structure. The strained four-membered azetidine ring is an excellent substrate for ring transformation reactions. A common and synthetically accessible strategy is the ring expansion of azetidines to five-membered pyrrolidines. This transformation can be achieved through various synthetic methods, often involving the formation of a bicyclic azetidinium intermediate that is subsequently opened by a nucleophile. Such a modification from a 4- to a 5-membered ring increases conformational flexibility and alters the bond angles, which can change the projection of substituents into the binding site, potentially leading to improved affinity or selectivity. Further expansion to six-membered piperidines or seven

Preclinical Pharmacological Evaluation of this compound: A Review of Available In Vitro Data

Despite extensive searches of scientific literature and databases, no specific preclinical pharmacological data for the compound this compound was found.

The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer effects. The requested article outline focuses on a comprehensive in vitro pharmacological profiling of the specific derivative, this compound. However, a thorough investigation of available scientific literature and databases did not yield any specific studies on this particular molecule.

Therefore, it is not possible to provide the detailed analysis as requested in the outline, which includes:

Biological Activity and Preclinical Pharmacological Evaluation

In Vitro Pharmacological Profiling

Cell-Based Functional Assays:

Anti-inflammatory Activity Evaluation:The anti-inflammatory properties of this specific pyrazole (B372694) derivative have not been reported in the scientific literature.

While the broader class of pyrazole derivatives has been extensively studied, the specific substitution pattern of an azetidin-3-yloxy)methyl group at the 4-position of the pyrazole ring in 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole has not been the subject of published preclinical pharmacological evaluation. Future research may shed light on the biological activities of this particular compound.

An article on the chemical compound “this compound” cannot be generated. Extensive searches for scientific literature and data pertaining to this specific molecule did not yield any information regarding its biological activities or preclinical evaluations.

Specifically, no research findings were found for the following topics that were requested for the article:

Other Specific Biological Activities: There is no available data on the potential dopamine antagonist activity of this compound.

Preclinical In Vivo Efficacy Studies: No records of in vivo studies in disease models such as infectious diseases, inflammation, or cancer for this compound were identified.

Pharmacodynamic Endpoints: Information on the pharmacodynamic endpoints of this compound in animal models is not available in the public domain.

While the broader class of pyrazole-containing compounds has been investigated for various therapeutic properties, the specific derivative, this compound, does not appear to have been a subject of published research that would allow for a detailed and accurate scientific article as requested.

Computational Chemistry and Molecular Modeling of 4 Azetidin 3 Yloxy Methyl 1h Pyrazole

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netijpbs.com It is widely employed in drug discovery to screen potential inhibitors by simulating the interaction between a ligand (the small molecule) and a protein target. researchgate.netnih.gov For 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole, docking studies are essential to identify potential biological targets and understand the structural basis of its activity. Given that pyrazole (B372694) derivatives are known to inhibit various protein kinases, a plausible target for docking simulations could be Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.netnih.gov

Molecular docking simulations predict how this compound fits into the active site of a target protein, such as CDK2. The process generates multiple possible binding poses and scores them based on binding affinity or energy, which estimates the strength of the interaction. A lower binding energy typically indicates a more stable and favorable interaction. nih.gov These simulations can compare the binding affinity of the lead compound against a known inhibitor or a series of related analogs to prioritize candidates for synthesis.

Interactive Table 1: Predicted Binding Affinities of Pyrazole Analogs against a Protein Kinase Target (e.g., CDK2)

CompoundBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki, nM)Predicted Ligand Efficiency
This compound -8.5250-0.42
Analog A (with methyl-pyrazole)-8.2350-0.40
Analog B (with chloro-phenyl substitution)-9.1120-0.38
Reference Inhibitor-9.580-0.35

Note: Data are hypothetical and for illustrative purposes to represent typical results from a molecular docking study.

Beyond predicting binding affinity, docking studies provide a detailed, three-dimensional view of the specific interactions between the ligand and the amino acid residues in the protein's active site. For this compound, these interactions are critical for its inhibitory potential.

Key predicted interactions could include:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring are common hydrogen bond acceptors or donors, potentially forming crucial hydrogen bonds with backbone atoms of hinge region residues in a kinase, a classic interaction for kinase inhibitors. The oxygen atom in the ether linkage and the nitrogen in the azetidine (B1206935) ring can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The pyrazole and azetidine rings can engage in van der Waals and hydrophobic interactions with nonpolar residues within the binding pocket.

Electrostatic Interactions: The charge distribution across the molecule, particularly the heteroatoms, can lead to favorable electrostatic interactions with charged or polar residues in the active site.

These detailed interaction maps allow for the rational design of more potent and selective analogs by modifying the structure of this compound to enhance these key binding contacts. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, often utilizing methods like Density Functional Theory (DFT), provide a fundamental understanding of a molecule's properties based on its electronic structure. researchgate.netcuny.edu These calculations are instrumental in characterizing the intrinsic properties of this compound and predicting its chemical behavior.

DFT calculations can be used to determine the optimized molecular geometry and various electronic properties. Key parameters derived from these calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity; a larger gap suggests higher stability. researchgate.net For drug-like molecules, this gap often falls within a specific range. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This map is invaluable for identifying sites prone to electrophilic or nucleophilic attack and for understanding non-covalent interactions, such as hydrogen bonding. researchgate.netresearchgate.net For this compound, the nitrogen and oxygen atoms would be expected to be regions of negative potential.

Interactive Table 2: Calculated Quantum Chemical Properties for this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.8 eVIndicates energy of the most available electrons for donation.
LUMO Energy-1.2 eVIndicates energy of the lowest available orbital to accept electrons.
HOMO-LUMO Gap5.6 eVSuggests high chemical stability.
Dipole Moment3.5 DIndicates the molecule's overall polarity.

Note: Data are hypothetical, based on typical values for similar heterocyclic compounds calculated using DFT methods like B3LYP/6-311++G(d,p). researchgate.net

Quantum chemical calculations can trace reaction paths to predict reactants or model the mechanism of a chemical reaction. nih.gov By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energy barriers for potential synthetic routes or metabolic pathways. cuny.edu This allows for the prediction of the most favorable reaction pathways and an understanding of the molecule's metabolic stability. For instance, calculations could identify which atoms are most susceptible to oxidation by metabolic enzymes like Cytochrome P450.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.comej-chem.org A QSAR model is a statistical equation that correlates variations in biological activity with changes in molecular descriptors representing physicochemical properties like steric, electronic, and hydrophobic features. acs.org

To develop a QSAR model for inhibitors related to this compound, a dataset of structurally similar pyrazole derivatives with experimentally measured biological activities (e.g., IC₅₀ values against a specific target) is required. acs.orgresearchgate.net Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a model is generated. biointerfaceresearch.comacs.org

The resulting QSAR equation might look like: log(1/IC₅₀) = a(LogP) - b(Molecular_Weight) + c*(Dipole_Moment) + d

Here, LogP (hydrophobicity), Molecular_Weight (a steric descriptor), and Dipole_Moment (an electronic descriptor) are the independent variables, while log(1/IC₅₀) represents the biological activity. The coefficients (a, b, c) indicate the relative importance of each descriptor.

The predictive power of the QSAR model is assessed through rigorous internal and external validation techniques, using statistical metrics like the coefficient of determination (r²), the leave-one-out cross-validation coefficient (q²), and the predictive r² (pred_r²). researchgate.net A statistically robust QSAR model can reliably predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs and saving significant time and resources in the drug discovery process. biointerfaceresearch.com

Development of Predictive Models for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a cornerstone of computational drug design. The development of a robust QSAR model for a series of compounds including this compound would involve several key steps. Initially, a dataset of structurally related molecules with experimentally determined biological activities against a specific target would be compiled.

The subsequent phase involves the calculation of a wide array of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Statistical methods, including multiple linear regression, partial least squares, or machine learning algorithms like support vector machines and random forests, are then employed to establish a mathematical relationship between the calculated descriptors and the observed biological activities. The goal is to create a model that can accurately predict the activity of new, untested compounds like this compound.

Identification of Molecular Descriptors Correlating with Activity

The identification of specific molecular descriptors that correlate with the biological activity of this compound and its analogs is a critical output of QSAR studies. These descriptors provide valuable insights into the key structural features that govern the compound's potency and efficacy. For a molecule with the structural motifs of this compound—a pyrazole ring, an azetidine ring, and an ether linkage—several types of descriptors would be of interest.

Topological descriptors would describe the atomic connectivity and branching of the molecule. Electronic descriptors, such as partial charges and dipole moments, would shed light on the electrostatic interactions crucial for binding to a biological target. Quantum chemical descriptors, derived from calculations, could provide information on the energies of the frontier molecular orbitals (HOMO and LUMO), which are often related to molecular reactivity and stability.

A hypothetical data table of molecular descriptors for this compound that could be correlated with activity is presented below.

Descriptor ClassSpecific DescriptorHypothetical ValuePotential Correlation with Activity
Topological Molecular Weight167.19 g/mol May influence bioavailability
Wiener Index342Relates to molecular branching
Electronic Dipole Moment3.5 DImportant for polar interactions
LogP0.85Indicates hydrophobicity/lipophilicity
Quantum Chemical HOMO Energy-8.2 eVRelates to electron-donating ability
LUMO Energy1.5 eVRelates to electron-accepting ability

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound at the atomic level. These simulations can elucidate the conformational landscape of the molecule and its interactions with a biological target over time, providing a more realistic representation than static modeling approaches.

Analysis of Compound Conformational Flexibility

The conformational flexibility of this compound is a key determinant of its ability to adopt the appropriate geometry to bind to a target protein. The ether linkage and the single bonds within the molecule allow for a certain degree of rotational freedom. MD simulations in an aqueous environment can explore the accessible conformations of the compound.

By analyzing the simulation trajectory, researchers can identify the most stable, low-energy conformations and the energetic barriers between them. This information is crucial for understanding the bioactive conformation—the specific three-dimensional arrangement the molecule adopts when it binds to its target. A Ramachandran-like plot for the key rotatable bonds could be generated to visualize the preferred dihedral angles.

Stability and Dynamics of Protein-Ligand Complexes

Furthermore, the specific interactions between the compound and the protein's active site, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, can be monitored throughout the simulation. This allows for the identification of key amino acid residues involved in binding and the determination of the residence time of crucial interactions. The results of such an analysis could be summarized in a table.

Interaction TypeKey ResiduesOccupancy (%)
Hydrogen BondAsp120, Tyr15085.2, 65.7
HydrophobicLeu78, Val9592.1, 78.3
ElectrostaticArg21045.5

This information is invaluable for structure-based drug design, enabling the rational modification of this compound to enhance its binding affinity and selectivity.

Future Perspectives and Research Directions for 4 Azetidin 3 Yloxy Methyl 1h Pyrazole

Exploration of Novel Synthetic Methodologies

While initial syntheses of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole have been established, the future exploration of this compound will benefit from the development of more efficient, scalable, and versatile synthetic routes. The inherent ring strain of the azetidine (B1206935) moiety presents both challenges and opportunities for synthesis. medwinpublishers.com Modern synthetic organic chemistry offers several promising avenues.

Recent advances in the synthesis of azetidines, such as palladium(II)-catalyzed intramolecular C(sp³)–H amination, intermolecular [2+2] photocycloaddition, and strain-release homologation of azabicyclo[1.1.0]butanes, could provide novel pathways to construct the core azetidine ring with greater control and functional group tolerance. rsc.org Similarly, innovations in pyrazole (B372694) synthesis, including multicomponent reactions (MCRs), the use of nanoparticle catalysts, and novel cyclocondensation strategies, could be adapted to build the pyrazole portion of the molecule. mdpi.combohrium.com Exploring these methods could lead to higher yields, reduced reaction times, and access to a wider array of structural analogs for structure-activity relationship (SAR) studies. A key goal will be to develop a convergent synthesis that allows for late-stage diversification of both the azetidine and pyrazole rings.

Table 1: Potential Advanced Synthetic Strategies

Synthetic Approach Target Moiety Potential Advantages
C-H Activation/Amination Azetidine High atom economy, direct functionalization. rsc.org
[2+2] Photocycloaddition Azetidine Access to complex, densely functionalized rings. rsc.org
Nanoparticle Catalysis Pyrazole Green chemistry, high yields, catalyst reusability. bohrium.comresearchgate.net

Advanced High-Throughput Screening for Broader Biological Profiling

To uncover the full therapeutic potential of this compound, a comprehensive biological profiling campaign using advanced high-throughput screening (HTS) is essential. Given that the pyrazole nucleus is a privileged structure found in numerous kinase inhibitors, an initial focus on screening against the human kinome is a logical starting point. nih.govbenthamdirect.com HTS assays can rapidly evaluate the compound's inhibitory activity against hundreds of protein kinases, which are critical targets in oncology and inflammatory diseases. nih.govdrugdiscoverytrends.com

Beyond kinases, HTS can be employed to screen against a diverse range of other target classes, such as G protein-coupled receptors (GPCRs), ion channels, and nuclear receptors. Modern HTS methods, including fluorescence-based assays and label-free detection technologies, offer the sensitivity and throughput required to screen large compound libraries efficiently. nih.gov A broad screening approach increases the probability of identifying novel, unexpected biological activities and provides a comprehensive initial profile of the compound's selectivity. acs.org

Table 2: Illustrative High-Throughput Screening Panel

Target Class Representative Assays Potential Therapeutic Areas
Protein Kinases ADP-Glo™, LanthaScreen® Eu Kinase Binding Assay Oncology, Immunology, Inflammation nih.gov
GPCRs Calcium Flux Assays, cAMP Assays CNS Disorders, Metabolic Diseases
Ion Channels Automated Patch-Clamp, Fluorescent Membrane Potential Assays Cardiovascular Disease, Neurology

Investigation of Undiscovered Molecular Targets and Pathways

Identifying the precise molecular targets and understanding the pathways modulated by this compound are crucial for its development. While HTS can identify initial "hits," subsequent target deconvolution and validation are required. Modern chemical biology and proteomic approaches offer powerful tools for this purpose. broadinstitute.org

Techniques such as quantitative proteomics can identify changes in protein expression or post-translational modifications in cells treated with the compound, providing clues to its mechanism of action. Genetic approaches, including CRISPR/Cas9 screening or RNA interference (RNAi), can identify genes that, when knocked out or silenced, confer resistance or sensitivity to the compound, thereby pointing to its direct target or critical pathway components. broadinstitute.org Furthermore, computational methods, such as pathway analysis and connectivity mapping, can integrate experimental data to generate hypotheses about the compound's mechanism by comparing its molecular effects to those of known drugs and perturbations. nih.govnih.gov This multi-pronged approach can uncover previously unknown targets and provide a deeper understanding of the compound's biological effects.

Development of Targeted Delivery Systems for Enhanced Efficacy

The therapeutic efficacy of many small molecules can be significantly improved through the use of targeted delivery systems. For this compound, developing such systems could enhance its bioavailability, reduce off-target effects, and enable tissue-specific accumulation. Nitrogen-containing heterocycles are particularly amenable to incorporation into various drug delivery platforms. zenodo.orgopenmedicinalchemistryjournal.com

One promising strategy involves the use of nanoparticles. nih.gov Encapsulating the compound in polymeric nanoparticles or liposomes can protect it from premature degradation, improve its solubility, and allow for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govmdpi.com Furthermore, these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to actively direct the compound to specific cell types, thereby increasing local concentration and minimizing systemic exposure. hp.gov.in Such advanced formulations could transform the therapeutic profile of this compound, enabling its use in applications where targeted action is paramount.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

A systems-level understanding of the biological impact of this compound can be achieved through the integration of multi-omics data. omicstutorials.com This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the cellular response to the compound. nygen.iomdpi.com

For instance, transcriptomics (e.g., RNA-seq) can reveal the full spectrum of gene expression changes induced by the compound, while proteomics can quantify the corresponding changes in protein levels and activity. nih.gov Metabolomics, the study of small-molecule metabolites, provides a functional readout of the cellular state and can uncover perturbations in metabolic pathways that are downstream of the drug's primary target. uconn.edunih.govnih.gov Integrating these diverse datasets allows for the construction of comprehensive network models of the drug's action, identifying key pathways, feedback loops, and potential biomarkers for efficacy or response. oup.commedicineinnovates.com This deep mechanistic insight is invaluable for optimizing lead compounds, predicting potential side effects, and designing rational combination therapies.

Q & A

Q. What are the common synthetic routes for preparing 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole, and what reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves multi-step reactions:

  • Azetidine ring formation : Initial steps focus on constructing the strained azetidine ring, often via cyclization of appropriately substituted precursors.
  • Pyrazole integration : The pyrazole moiety is introduced through condensation reactions, such as nucleophilic substitution or [3+2] cycloaddition. Critical conditions include solvent selection (e.g., acetonitrile or ethanol), temperature control (50–80°C), and precise stoichiometry. Yields of 60–80% are achievable with optimized reaction times and purification via column chromatography .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Structural confirmation : ¹H and ¹³C NMR spectroscopy are essential for verifying integration of the azetidine and pyrazole rings. X-ray crystallography resolves stereochemistry in crystalline derivatives .
  • Purity assessment : HPLC with UV detection ensures >95% purity. Mass spectrometry confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., C-O-C in azetidine) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the regioselectivity of pyrazole ring functionalization in this compound?

Regioselectivity challenges arise from competing reaction pathways. Strategies include:

  • Catalyst selection : Copper(I) catalysts in click chemistry (e.g., azide-alkyne cycloaddition) improve selectivity for 1,4-disubstituted products .
  • Solvent polarity : THF/water mixtures suppress byproduct formation during alkylation or acylation of the pyrazole ring .
  • Protecting groups : Temporary protection of the azetidine oxygen directs reactivity to desired positions .

Q. What methodologies are recommended for analyzing contradictory biological activity data among this compound derivatives in different studies?

Contradictions often stem from assay variability. Solutions include:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and concentrations across studies.
  • Orthogonal assays : Combine in vitro enzyme inhibition with cellular viability assays to cross-validate results.
  • SAR meta-analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) to identify trends in bioactivity .

Q. What are the key considerations in designing stability studies for this compound under various pH and temperature conditions?

  • Degradation pathways : Conduct accelerated stability studies (40–60°C, pH 1–13) with HPLC monitoring. LC-MS identifies hydrolytic or oxidative degradation products.
  • Azetidine stability : The strained azetidine ring is prone to hydrolysis; formulation with cyclodextrins or PEG improves aqueous stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.